1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol

Description

Molecular Architecture and IUPAC Nomenclature

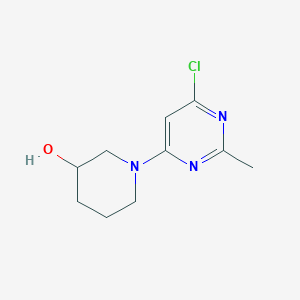

The compound 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-3-ol belongs to the class of pyrimidine-piperidine hybrids, characterized by a heterocyclic pyrimidine ring fused to a piperidine scaffold. Its IUPAC name, 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-3-ol , systematically describes its structure: a piperidine ring (a six-membered nitrogen-containing heterocycle) substituted at the 1-position by a 6-chloro-2-methylpyrimidin-4-yl group and at the 3-position by a hydroxyl group. The molecular formula is $$ C{10}H{14}ClN_3O $$, with a molecular weight of 227.69 g/mol.

The pyrimidine ring features a chlorine atom at the 6-position and a methyl group at the 2-position, while the piperidine ring adopts a chair conformation in its most stable state. The hydroxyl group at the 3-position of the piperidine ring introduces a chiral center, resulting in two enantiomeric forms. The SMILES notation $$ CC1=NC(=CC(=N1)Cl)N2CCCC(C2)O $$ captures the connectivity of atoms, emphasizing the chlorine and methyl substituents on the pyrimidine ring and the hydroxyl group on the piperidine moiety.

Key Structural Features:

- Pyrimidine core : A six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions.

- Substituents : Chlorine (6-position) and methyl (2-position) groups on the pyrimidine ring.

- Piperidine scaffold : A saturated six-membered ring with one nitrogen atom, substituted by a hydroxyl group at the 3-position.

Crystallographic Characterization and Stereochemical Analysis

While crystallographic data for 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-3-ol is limited in publicly available literature, insights can be extrapolated from related pyrimidine-piperidine hybrids. For instance, X-ray diffraction studies of analogous compounds, such as (R)-1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-ol, reveal that the piperidine/pyrrolidine ring adopts a chair conformation in the solid state, with substituents influencing ring puckering and intermolecular interactions. The hydroxyl group at the 3-position likely participates in hydrogen bonding, as observed in structurally similar molecules like 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, where N–H⋯N hydrogen bonds form sheet-like networks.

Stereochemical analysis indicates that the chiral center at the 3-position of the piperidine ring produces two enantiomers. Computational models predict a dihedral angle of approximately 49.57° between the pyrimidine and piperidine rings, which minimizes steric hindrance between the methyl group on the pyrimidine ring and the hydroxyl group on the piperidine. This spatial arrangement is critical for the compound’s molecular recognition properties in potential biological applications.

Comparative Structural Analysis with Related Pyrimidine-Piperidine Hybrids

The structural uniqueness of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-3-ol becomes evident when compared to related compounds:

1-(6-Chloro-2-methylpyrimidin-4-yl)azetidin-3-ol

- Structural difference : Replacement of the six-membered piperidine ring with a four-membered azetidine ring.

- Impact : Reduced ring flexibility and altered hydrogen-bonding capacity due to the smaller azetidine scaffold.

- Molecular formula : $$ C8H9ClN_2O $$ (lower molecular weight).

(R)-1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-ol

- Structural difference : Substitution of piperidine with a five-membered pyrrolidine ring.

- Impact : Enhanced ring puckering and stereoelectronic effects due to the constrained pyrrolidine geometry.

- Chirality : The (R)-configuration at the 3-position influences binding affinity in enzyme inhibition assays.

1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-4-ol

- Structural difference : Chlorine and methyl groups repositioned on the pyrimidine ring (4-chloro vs. 6-chloro).

- Impact : Altered electronic distribution on the pyrimidine ring, affecting dipole moments and solubility.

Comparative Table: Structural and Electronic Properties

| Compound | Ring Size | Pyrimidine Substituents | LogP (Predicted) | Hydrogen Bond Donors |

|---|---|---|---|---|

| 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol | 6-membered | 6-Cl, 2-CH₃ | 1.9 | 1 (OH) |

| 1-(6-Chloro-2-methylpyrimidin-4-yl)azetidin-3-ol | 4-membered | 6-Cl, 2-CH₃ | 1.2 | 1 (OH) |

| (R)-1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-ol | 5-membered | 6-Cl, 2-CH₃ | 1.7 | 1 (OH) |

| 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-4-ol | 6-membered | 4-Cl, 6-CH₃ | 2.3 | 1 (OH) |

These comparisons highlight how ring size, substituent positioning, and stereochemistry modulate physicochemical properties. For example, the piperidine ring in 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-3-ol offers greater conformational flexibility than azetidine or pyrrolidine derivatives, potentially enhancing its adaptability in molecular recognition processes. Conversely, the chlorine atom’s position on the pyrimidine ring influences electron-withdrawing effects, which may alter reactivity in nucleophilic substitution reactions.

Properties

IUPAC Name |

1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O/c1-7-12-9(11)5-10(13-7)14-4-2-3-8(15)6-14/h5,8,15H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYZWMBADPZAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol generally follows a two-step approach:

- Synthesis of the 6-Chloro-2-methylpyrimidin-4-yl intermediate or precursor.

- Nucleophilic substitution or coupling of the pyrimidine intermediate with piperidin-3-ol or its derivatives.

Preparation of 6-Chloro-2-methylpyrimidin-4-yl Precursors

- The pyrimidine derivative, 6-chloro-2-methylpyrimidin-4-ol, is commercially available or synthesized via chlorination and methylation of pyrimidin-4-ol derivatives.

- Solubility data for 6-chloro-2-methylpyridin-3-ol (a closely related compound) indicate the importance of solvent choice and temperature control during preparation to maintain stability and purity of intermediates.

| Parameter | Details |

|---|---|

| Molecular Formula | C6H6ClNO |

| Molecular Weight | 143.57 g/mol |

| Storage Conditions | 2-8°C for short term; -20°C to -80°C for long term |

| Solvents for Stock Solution | DMSO, PEG300, Tween 80, water mixtures (for in vivo formulations) |

| Preparation Tips | Heat to 37°C and sonicate to increase solubility |

Piperidin-3-ol Functionalization and Coupling

- The piperidin-3-ol ring can be synthesized via reduction or hydroxylation of piperidin-3-one derivatives.

- Literature on piperidine derivatives synthesis shows that Mannich-type reactions and condensation methods are effective for functionalizing piperidine rings with various substituents.

- The coupling of the pyrimidine moiety to the piperidin-3-ol nitrogen is typically achieved via nucleophilic aromatic substitution (SNAr) on the 6-chloropyrimidine ring, where the piperidin-3-ol acts as a nucleophile attacking the 6-chloro position.

Representative Synthetic Procedure (Inferred from Related Piperidine and Pyrimidine Chemistry)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 6-Chloro-2-methylpyrimidin-4-ol or 6-chloro-2-methylpyrimidine derivative | Preparation or procurement of chlorinated pyrimidine intermediate | Pure pyrimidine intermediate ready for coupling |

| 2 | Piperidin-3-ol (or protected derivative), base (e.g., K2CO3), solvent (e.g., ethanol, DMF) | Nucleophilic substitution reaction under reflux | Formation of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-3-ol |

| 3 | Purification by recrystallization or chromatography | Isolation of the target compound | High purity final product |

Research Findings and Optimization

- The nucleophilic substitution step is highly dependent on solvent polarity and temperature; polar aprotic solvents like DMF or DMSO improve reaction rates.

- Protective groups on the piperidin-3-ol nitrogen or hydroxyl group may be used to improve regioselectivity and yield.

- Reaction yields in similar piperidine-pyrimidine coupling reactions range from 70% to 90% depending on conditions.

- Analytical techniques such as NMR, FT-IR, and mass spectrometry confirm the structure and purity of the synthesized compound.

Comparative Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Pyrimidine intermediate | 6-chloro-2-methylpyrimidin-4-ol or chloride | Commercially available or synthesized |

| Nucleophile | Piperidin-3-ol or protected derivative | May require base catalysis |

| Solvent | DMF, DMSO, ethanol | Polar aprotic solvents preferred |

| Temperature | 60–100°C | Reflux conditions common |

| Reaction time | 3–12 hours | Monitored by TLC or HPLC |

| Purification | Recrystallization, chromatography | Ensures high purity |

| Yield | 70–90% | Dependent on reaction optimization |

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the piperidin-3-ol moiety can be oxidized to form a ketone.

Reduction: The chlorinated pyrimidine ring can be reduced to remove the chlorine atom.

Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

Oxidation: Formation of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-one.

Reduction: Formation of 1-(2-Methylpyrimidin-4-yl)piperidin-3-ol.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogues sharing core structural motifs, focusing on substituent variations, binding affinities, and pharmacological profiles.

Antiviral Analogues Targeting SARS-CoV-2 Spike Protein

Compound A: 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol

- Structural Differences: Replaces pyrimidine with a quinoline ring; piperidin-3-ol is appended via a piperidin-4-yl linker.

- Activity : Demonstrates higher binding affinity to SARS-CoV-2 spike protein than hydroxychloroquine (HCQ), with improved safety in silico models .

- Key Finding : Molecular dynamics simulations (200 ns) suggest stable interactions with spike protein active sites, comparable to HCQ but with reduced off-target risks .

Compound B: (1R,2R)-2-N-(7-Chloroquinolin-4-yl)cyclohexane-1,2-diamine

- Structural Differences: Cyclohexane diamine backbone instead of piperidine; chloro-quinoline substitution at position 5.

- Activity : Mimics chloroquine (CQ) in spike protein binding but exhibits enhanced metabolic stability .

However, its antiviral efficacy against SARS-CoV-2 remains unvalidated experimentally, unlike Compounds A and B .

Sphingosine Kinase 1 (SK1) Inhibitors

Compound C : 1-(4-Octylphenethyl)piperidin-3-ol (RB-019)

- Structural Differences : Features a 4-octylphenethyl group instead of the pyrimidine ring.

- Activity : Shows 6.1-fold selectivity for SK1 over SK2, attributed to the 3-hydroxyl position on piperidine .

Comparison with Target Compound: The hydroxyl position (3 vs. 4 in RB-005) critically influences enzyme selectivity.

Structural Analogues with Similarity Scores

The following compounds, identified via cheminformatics, highlight the impact of heterocycle and substituent variations:

Key Observations :

- Ring System : Pyridazine (Compound D) vs. pyrimidine (target) alters electron distribution and hydrogen-bonding capacity.

- Hydroxyl Position : Piperidin-4-ol analogues (e.g., Compound D) may exhibit distinct conformational flexibility compared to the target’s 3-ol configuration.

- Chloro Placement : Chlorine at pyrimidin-6 (target) vs. pyrimidin-5 (Compound E) affects steric and electronic interactions with biological targets.

Biological Activity

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound has the molecular formula , characterized by a chlorinated pyrimidine ring attached to a piperidin-3-ol moiety. The synthesis typically involves the reaction of 6-chloro-2-methylpyrimidine with piperidin-3-ol under alkaline conditions, often using solvents like ethanol or methanol and bases such as sodium hydroxide or potassium carbonate .

The biological activity of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol is believed to arise from its interaction with various molecular targets, including:

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation.

- Receptors : It may interact with receptors related to neurotransmission or cellular signaling, which can influence various physiological processes .

Biological Activities

-

Antimicrobial Activity : Research indicates that 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition with minimum inhibitory concentration (MIC) values that suggest it can combat both Gram-positive and Gram-negative bacteria.

These results indicate a promising profile for further development as an antimicrobial agent .

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 8.0 Escherichia coli 16.0 Enterococcus faecalis 32.0 Pseudomonas aeruginosa 64.0 - Antiviral Activity : Preliminary studies have suggested that the compound may also possess antiviral properties, potentially through mechanisms similar to those affecting bacterial cell walls or viral replication pathways .

- Anticancer Potential : The compound is being investigated for its anticancer properties. It may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the antibacterial effects of various pyrimidine derivatives, including 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol. The results demonstrated that this compound exhibited superior antibacterial activity compared to other derivatives tested, highlighting its potential for drug development against resistant bacterial strains .

- Pharmacological Evaluation : In a pharmacological evaluation involving human adenosine receptors, compounds structurally similar to 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol were assessed for their binding affinity and inhibitory activity against PDE10A (phosphodiesterase 10A). Results indicated that modifications in the chemical structure significantly influenced bioactivity, suggesting that further structural optimization could enhance therapeutic efficacy .

Q & A

Q. What are the recommended synthetic routes for 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A typical synthetic route involves nucleophilic substitution or coupling reactions between the pyrimidine core and the piperidin-3-ol moiety. For example, a protocol similar to the synthesis of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine ( ) can be adapted, using dichloromethane as a solvent and sodium hydroxide as a base. Optimization includes:

- Temperature control : Maintaining 0–5°C during exothermic steps to minimize side reactions.

- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product.

- Yield improvement : Using catalytic agents like DMAP or coupling reagents (e.g., EDC/HOBt) for amide bond formation if required. Monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : - and -NMR to confirm substituent positions on the pyrimidine and piperidine rings. For example, the chloro and methyl groups on the pyrimidine ring will show distinct splitting patterns.

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., ESI+ mode for [M+H] peaks).

- HPLC/UPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Adjust mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for optimal resolution.

- FT-IR : Identify functional groups like hydroxyl (broad ~3200 cm) and C-Cl (600–800 cm).

Advanced Research Questions

Q. How can hydrogen bonding patterns influence the crystal packing and physicochemical properties of this compound?

Methodological Answer: Hydrogen bonding governs crystal lattice stability and solubility. Use graph-set analysis ( ) to classify interactions (e.g., hydroxyl-to-pyrimidine N hydrogen bonds as motifs). Single-crystal X-ray diffraction (SCXRD) reveals:

- Packing motifs : Layered vs. helical arrangements based on intermolecular H-bonds.

- Thermal stability : Strong H-bond networks correlate with higher melting points (DSC data).

- Solubility : Polar solvents disrupt H-bonds, enhancing dissolution. Use Hirshfeld surface analysis to quantify interaction contributions (e.g., %H-bonding vs. van der Waals).

Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance the biological activity of piperidin-3-ol derivatives?

Methodological Answer:

- Substituent variation : Modify the pyrimidine’s chloro/methyl groups to alter steric and electronic profiles. For example, replacing chloro with fluoro may enhance metabolic stability.

- Scaffold hopping : Compare activity against analogs like 1-(4-octylphenethyl)piperidin-3-ol (), which showed 6.1-fold selectivity for sphingosine kinase 1 (SK1).

- Bioisosterism : Replace the hydroxyl group with bioisosteres (e.g., sulfonamide) to improve pharmacokinetics.

- Computational modeling : Docking studies (AutoDock Vina) to predict binding affinity to target enzymes. Validate with enzymatic assays (e.g., SK1 inhibition IC).

Q. What role do crystallographic techniques like X-ray diffraction play in confirming the structure, and how is SHELXL utilized in refinement?

Methodological Answer: SCXRD provides unambiguous confirmation of stereochemistry and bond lengths. Key steps:

- Data collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Structure solution : SHELXD (dual-space algorithm) for phase determination.

- Refinement : SHELXL () refines positional and anisotropic displacement parameters. Apply restraints for disordered regions (e.g., piperidine ring conformers).

- Validation : Check R-factors (<5%), residual electron density, and CIF files using PLATON.

Safety and Handling

Q. What are the critical safety precautions for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles. Use fume hoods for weighing and reactions.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis/oxidation.

- First aid : For skin contact, wash with soap/water (15 min); for inhalation, move to fresh air. Refer to SDS protocols (e.g., ) for emergency response.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.